

6-Bromoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Bromoisatin	
Cat. No.:	B021408	Get Quote

CAS Number: 6326-79-0

This technical guide provides an in-depth overview of **6-Bromoisatin**, a synthetically versatile molecule with significant biological activities. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, biological functions, and relevant experimental protocols.

Chemical and Physical Properties

6-Bromoisatin, also known as 6-bromo-1H-indole-2,3-dione, is a halogenated derivative of isatin.[1][2] Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ BrNO ₂	[3]
Molecular Weight	226.03 g/mol	[3]
CAS Number	6326-79-0	
Appearance	Orange to brown powder/crystal	
Melting Point	274 °C	
Solubility	Slightly soluble in DMSO and Methanol; Soluble in Dimethylformamide	
InChI Key	HVPQMLZLINVIHW- UHFFFAOYSA-N	[3]
SMILES	O=C1C2=C(NC1=O)C=C(Br)C =C2	[3]

Synonyms: 6-BROMOINDOLINE-2,3-DIONE, 6-BROMO-1H-INDOLE-2,3-DIONE, SW-8, SWF-8, AKOS B01843, AKOS B018432, BROMOISATIN(6-), BUTTPARK 50\07-95, 6-Bromoindole-2,3-dione, 6-Bromo-2,3-indolinedione, Indole-2,3-dione,6-bromo- (8CI), Nsc 30748, 1H-Indole-2,3-dione,6-bromo-.[1][2]

Synthesis Protocols

Multiple synthetic routes to **6-Bromoisatin** have been reported. A common and effective method is detailed below.

Synthesis from N-(3-bromophenyl)-2-hydroxyiminoacetamide

This two-step process involves the formation of an intermediate which is then cyclized to form the isatin ring.

Experimental Protocol:

- Step 1: Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide. (This step is assumed to be completed prior to the protocol below).
- Step 2: Cyclization to 6-Bromoisatin.
 - Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to 275 mL of concentrated sulfuric acid while maintaining the temperature at 50 °C.
 - Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.
 - After the reaction is complete, slowly pour the mixture into ice water, which will result in the formation of a yellow precipitate.
 - Collect the precipitate by filtration.
 - Dry the solid to yield 6-Bromoisatin (yield: 50 g, 98%). The product can often be used in subsequent reactions without further purification.

Biological Activity and Applications

6-Bromoisatin has demonstrated a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its applications also extend to materials science.

Anticancer Activity

6-Bromoisatin exhibits notable anticancer properties, particularly against colon cancer cells.

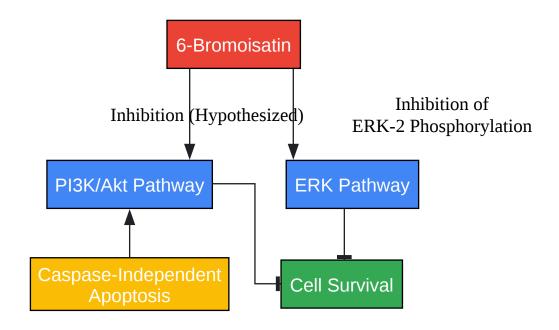
Cell Line	Activity	IC50	Reference(s)
HT29 (Human Colon Cancer)	Inhibition of proliferation	223 μM (0.05 mg/mL)	[4]
HT29 (Human Colon Cancer)	Induction of apoptosis (caspase- independent)	-	[4]
Caco-2 (Human Colon Cancer)	Reduced proliferation and induced apoptosis (semi-purified)	-	

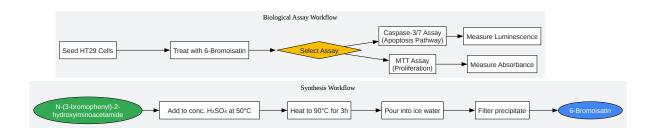
In vivo studies using a mouse model of colorectal cancer have shown that **6-bromoisatin** (0.05 mg/g) can significantly enhance the apoptotic index and reduce cell proliferation in the distal colon.[4]

Antimicrobial and Antifungal Activity

While direct and extensive quantitative data for **6-Bromoisatin**'s antimicrobial activity is not widely published, derivatives of 6-bromoindole have shown significant antimicrobial and antifungal properties. For instance, 6-bromoindolglyoxylamide polyamine derivatives exhibit intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius, as well as antifungal properties.[5] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[5]

Applications in Materials Science


The unique electronic properties of the isatin core, combined with the reactive bromine atom, make **6-Bromoisatin** a valuable precursor for the synthesis of novel organic materials, including conjugated polymers and organic semiconductors for potential use in electronics.


Signaling Pathways

The anticancer effect of **6-Bromoisatin** in HT29 colon cancer cells is characterized by the induction of apoptosis through a caspase-independent pathway.[4] This suggests a mechanism of cell death that does not rely on the activation of caspase-3/7.[4] While the precise pathway is

still under investigation, it is hypothesized to involve the modulation of key signaling proteins. Isatin compounds, in general, have been shown to interact with the Extracellular signal-Regulated Kinase (ERK) pathway. Specifically, isatin can inhibit the phosphorylation of ERK-2, which is involved in cell survival signaling in many cell types.[4] The proposed mechanism for **6-Bromoisatin**-induced apoptosis may also involve the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] A decrease in Akt activity is a hypothesized route for the observed caspase-independent apoptosis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromoisatin: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b021408#6-bromoisatin-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com